![molecular formula C21H44O2Sn B14291923 Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane CAS No. 113248-99-0](/img/structure/B14291923.png)
Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane is an organotin compound with the molecular formula C15H34O2Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one cyclohexyl(methoxymethoxy)methyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[cyclohexyl(methoxymethoxy)methyl]stannane typically involves the reaction of tributyltin hydride with cyclohexyl(methoxymethoxy)methyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide.
Reduction: It can be reduced to form the corresponding stannane.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Stannic oxide and cyclohexyl(methoxymethoxy)methyl alcohol.
Reduction: Tributylstannane and cyclohexyl(methoxymethoxy)methyl alcohol.
Substitution: Various substituted stannanes depending on the nucleophile used.
Scientific Research Applications
Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the study of organotin compounds’ biological activity and toxicity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and other materials where organotin compounds are required
Mechanism of Action
The mechanism of action of tributyl[cyclohexyl(methoxymethoxy)methyl]stannane involves the formation of a stable complex with the target molecule. The tin atom acts as a Lewis acid, coordinating with electron-rich sites on the target molecule. This interaction facilitates various chemical transformations, such as nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Tributyl[(methoxymethoxy)methyl]stannane: Similar structure but lacks the cyclohexyl group.
Tributyl[2-ethoxyethenyl]stannane: Contains an ethoxyethenyl group instead of the cyclohexyl(methoxymethoxy)methyl group.
Tributyl(1-ethoxyvinyl)tin: Contains an ethoxyvinyl group.
Uniqueness
Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it particularly useful in specific organic synthesis applications where these properties are advantageous .
Properties
CAS No. |
113248-99-0 |
|---|---|
Molecular Formula |
C21H44O2Sn |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tributyl-[cyclohexyl(methoxymethoxy)methyl]stannane |
InChI |
InChI=1S/C9H17O2.3C4H9.Sn/c1-10-8-11-7-9-5-3-2-4-6-9;3*1-3-4-2;/h7,9H,2-6,8H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
ROBRWFMPYXEJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C1CCCCC1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


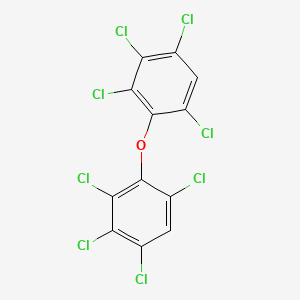


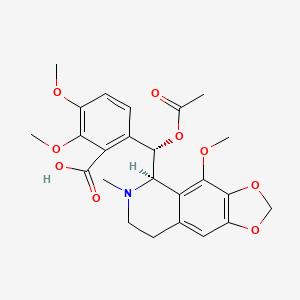


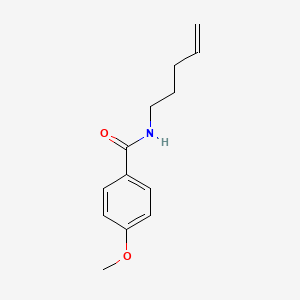
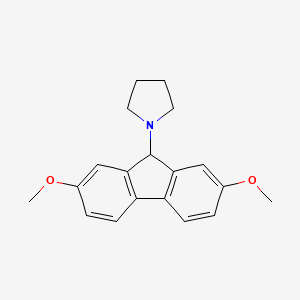



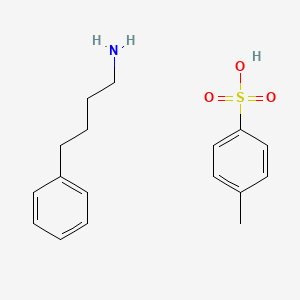

![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
